Benzamide, 4-ethoxy-N,N-dimethyl- is a chemical compound with the molecular formula and a molecular weight of approximately 221.295 g/mol. It is classified as an aromatic amide, specifically a substituted benzamide, where the benzene ring is substituted with an ethoxy group and two dimethylamino groups. This compound is known for its potential applications in pharmaceuticals and organic synthesis.
Benzamide, 4-ethoxy-N,N-dimethyl- falls under the category of aromatic amides. It is characterized by the presence of a benzene ring attached to a carbonyl group (amide) and further substituted by ethoxy and dimethyl groups. This classification is significant in understanding its reactivity and potential uses in chemical reactions.
The synthesis of Benzamide, 4-ethoxy-N,N-dimethyl- can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzoic acid with N,N-dimethylamine in the presence of a coupling agent such as thionyl chloride or dicyclohexylcarbodiimide. The general reaction can be summarized as follows:
The reaction conditions typically require controlled temperatures to optimize yields while minimizing side reactions .
The synthesis often requires careful temperature control and purification steps such as recrystallization or chromatography to isolate the desired product from unreacted starting materials and byproducts.
Benzamide, 4-ethoxy-N,N-dimethyl- features a benzene ring with the following substituents:
This structure can be represented using various notations:
CCOC(=O)C1=CC=CC=C1N(C)CInChI=1S/C13H19NO2/c1-4-15-13(14)12-10-8-6-5-7-9(10)11(12)16(2)3/h5-8H,4H2,1-3H3Key molecular data includes:
Benzamide, 4-ethoxy-N,N-dimethyl-, can participate in various chemical reactions typical for amides:
These reactions are significant for synthesizing derivatives that may have enhanced biological activity or altered physical properties .
Reactions typically require specific catalysts or conditions to promote desired pathways while minimizing unwanted side reactions.
The mechanism of action for Benzamide, 4-ethoxy-N,N-dimethyl-, particularly in biological systems, often involves its interaction with specific receptors or enzymes due to its structural features. For instance:
Studies have shown that compounds similar to Benzamide, 4-ethoxy-N,N-dimethyl-, can affect neurotransmitter systems or exhibit hydrotropic behavior, aiding in drug solubilization .
Benzamide, 4-ethoxy-N,N-dimethyl-, exhibits several notable physical properties:
Chemical properties include:
These characteristics are crucial for its application in organic synthesis and pharmaceutical formulations.
Benzamide, 4-ethoxy-N,N-dimethyl-, has several scientific uses:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2